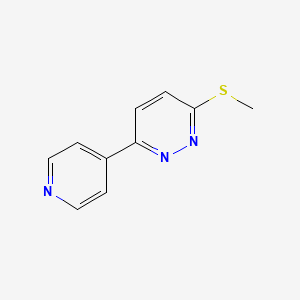

3-Methylsulfanyl-6-pyridin-4-ylpyridazine

説明

3-Methylsulfanyl-6-pyridin-4-ylpyridazine is a pyridazine derivative featuring a methylsulfanyl (-SMe) group at position 3 and a pyridin-4-yl group at position 5. Pyridazine scaffolds are heterocyclic systems widely explored in medicinal chemistry due to their hydrogen-bonding capabilities and structural versatility. The methylsulfanyl substituent introduces moderate lipophilicity, while the pyridin-4-yl group contributes to π-π stacking interactions and electronic effects. This compound is of interest in drug discovery, particularly in targeting enzymes or receptors where sulfur-containing moieties play critical roles .

特性

IUPAC Name |

3-methylsulfanyl-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHFRSVTAHTDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Table 1: Comparative Analysis of Pyridazine Derivatives

<sup>a</sup>LogP values calculated using Molinspiration software.

Key Observations:

Lipophilicity and Solubility :

- The methylsulfanyl group in the target compound confers higher lipophilicity (LogP = 1.8) compared to the methoxy (-OMe, LogP = 1.2) and sulfonamide (-SO₂NH₂, LogP = -0.5) analogs. This suggests superior membrane permeability but lower aqueous solubility (0.12 mg/mL).

- Sulfonate esters (e.g., compound 7a) exhibit significantly lower LogP (-1.2) and higher solubility (3.20 mg/mL) due to the polar sulfonate group, aligning with their use in hydrophilic drug formulations .

Synthetic Accessibility :

- The methylsulfanyl derivative is synthesized via nucleophilic substitution or coupling reactions using methylthiolating agents (e.g., methyl disulfide). In contrast, sulfonate esters like 7a require sulfonyl chloride intermediates and pyridine-mediated conditions, as described in .

Biological Activity :

- Sulfonamide and sulfonate derivatives (e.g., 3-SO₂NH₂ and 7a) demonstrate established enzyme inhibitory or antimicrobial activities, attributed to their ability to mimic transition states or engage in ionic interactions.

- Methylsulfanyl analogs are less studied but may offer unique reactivity, such as serving as prodrugs via oxidative conversion to sulfones (-SO₂Me), which enhance target binding.

Stability :

- Methylsulfanyl groups are susceptible to oxidation, forming sulfoxides or sulfones under physiological conditions. This contrasts with the hydrolytic stability of sulfonate esters, which are less reactive but require enzymatic cleavage for activation.

Research Implications

While sulfonates and sulfonamides excel in solubility and target engagement, methylsulfanyl groups provide a strategic balance of lipophilicity and metabolic versatility. Further studies on 3-Methylsulfanyl-6-pyridin-4-ylpyridazine should explore its oxidative metabolites and comparative efficacy in disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。